molecular formula C21H18N2O B1245357 3-(4-Dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one

3-(4-Dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one

Cat. No. B1245357
M. Wt: 314.4 g/mol
InChI Key: VFCXONOPGCDDBQ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one is a member of naphthalenes.

Scientific Research Applications

Fluorescence and Photophysical Studies

  • 3-(4-Dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one and related compounds have been extensively studied for their photophysical properties. For instance, these compounds have been synthesized and investigated for their potential as fluorescent chemosensors. Their interactions with various metal ions, particularly aluminum ions, have been explored using steady state fluorescence measurements, indicating their application in the selective and sensitive detection of specific metal ions (Asiri et al., 2018).

Synthesis and Structural Analysis

  • The synthesis of similar compounds, involving the reaction of related reagents with naphthalene derivatives, has been documented. Such syntheses provide insights into the molecular structure and potential applications of these compounds in various fields, including organic chemistry and material science (Filatova et al., 2018).

Proton Sponge Properties

  • Studies have also focused on the basicity and proton sponge properties of naphthalene derivatives, which include the ability to form stable hydrogen bonds. These properties are significant in understanding the chemical behavior and potential applications in catalysis and material science (Staab et al., 2000).

Molecular Transformations and Reactions

  • The molecule and its derivatives have been used in various molecular transformations, such as the base-promoted transformation into benzo[g]indole derivatives. These transformations showcase the compound's versatility in organic synthesis and potential in pharmaceutical research (Kachalkina et al., 2015).

Photophysical Behavior in Biological Systems

  • The photophysical behavior of similar compounds has been examined in different environments, including aqueous mixtures of various alcohols. This is crucial in understanding their application in biological systems, such as in fluorescence microscopy or as probes in biological research (Cerezo et al., 2001).

properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13-

InChI Key

VFCXONOPGCDDBQ-AQTBWJFISA-N

Isomeric SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Pictograms

Corrosive; Irritant; Environmental Hazard

synonyms

3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one
MAZ51 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one
Reactant of Route 2
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3-(4-Dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one

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